molecular formula C6H4F4N2O2 B180494 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid CAS No. 151734-01-9

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B180494
CAS No.: 151734-01-9
M. Wt: 212.1 g/mol
InChI Key: CFIFNLXETZBBAS-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with fluorine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

    Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride and triethylamine (TEA) as an acid-capturer, yielding a high product yield.

    Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.

    Hydrolysis: The final step involves hydrolysis to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process involves similar steps as the laboratory synthesis but scaled up with considerations for industrial equipment and safety protocols. The use of cheap and easily available raw materials, moderate reaction conditions, and convenient operations are key factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Cyclization: The pyrazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring .

Scientific Research Applications

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of Toxoplasma gondii enoyl reductase, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals, where such characteristics are often desirable .

Properties

IUPAC Name

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFNLXETZBBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633359
Record name 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151734-01-9
Record name 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151734-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-3-trifluoromethyl-5-fluoro-pyrazole-4-carboxaldehyde (9.8 g) in acetone (60 mL) was stirred rapidly at RT while a solution of potassium dichromate dihydrate (5.6 g) in water (38 mL) and sulfuric acid (4.6 mL) was added. The mixture was stirred rapidly overnight then diluted with water (150 mL). The mixture was extracted with CH2Cl2 (6 ×75 mL). The combined organic solution was washed with water, dried (MgSO4), filtered and concentrated in vacuo leaving a light yellow solid (7.2 g). The solid was recrystallized from EtOAc/hexane to give the desired compound as white crystals (3.8 g). m.p. 165-166° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
potassium dichromate dihydrate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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